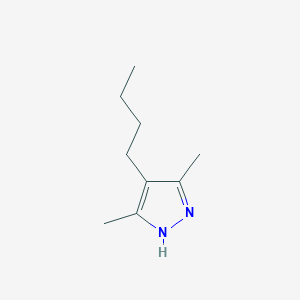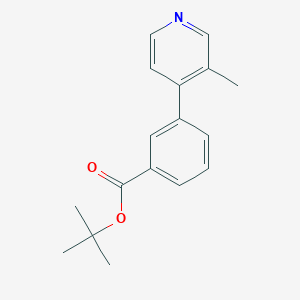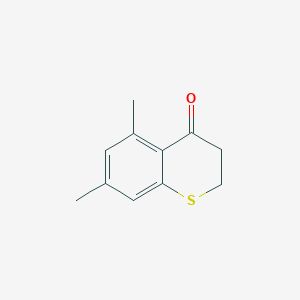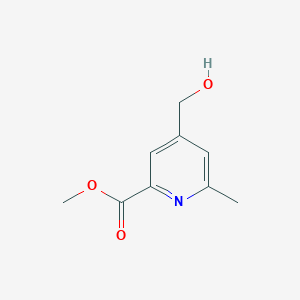
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester
概述
描述
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester is an organic compound with a complex structure featuring chlorinated phenyl groups and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with 4-chlorobenzyl cyanide in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the methyl ester group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
科学研究应用
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical compound or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Similar compounds include other chlorinated phenyl esters and related organic molecules with similar structural features .
Uniqueness
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester is unique due to its specific arrangement of chlorinated phenyl groups and the presence of a methyl ester functional group
属性
分子式 |
C19H18Cl2O3 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC 名称 |
methyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate |
InChI |
InChI=1S/C19H18Cl2O3/c1-12(19(23)24-2)10-17(14-4-3-5-16(21)11-14)18(22)13-6-8-15(20)9-7-13/h3-9,11-12,17H,10H2,1-2H3 |
InChI 键 |
KPTCPWXGZCUTTR-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[1-(2-Amino-phenyl)-piperidin-4-yl]-acetamide](/img/structure/B8390332.png)
![5-(2-Methylaminoethyl)-1-azabicyclo[3.3.0]octane](/img/structure/B8390335.png)
